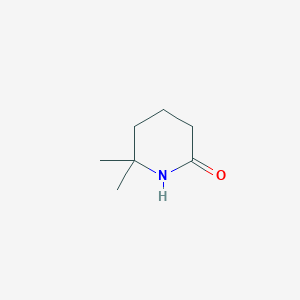

6,6-Dimethylpiperidin-2-one

描述

Historical Context of Piperidinone Research

The study of piperidines and their derivatives dates back to 1850 when it was first isolated from piperine, the compound responsible for the pungency of black pepper. wikipedia.org The piperidine (B6355638) structural motif is found in numerous natural alkaloids. wikipedia.org Research into piperidinones, a class of compounds sharing the piperidine skeleton, has been driven by their role as precursors to the piperidine ring, a common feature in many natural products and drug candidates. researchgate.net Over the years, significant efforts have been dedicated to the synthesis of various positional isomers of piperidinones and their derivatives to explore their chemical and biological potential. researchgate.net

Significance of Substituted Lactams in Organic Synthesis

Substituted lactams, including piperidinones, are crucial intermediates in the synthesis of a variety of natural products and pharmaceuticals. researchgate.net The development of innovative methods for synthesizing these lactam structures is an ongoing area of research. researchgate.net They serve as important building blocks due to their versatile chemical nature, allowing for a range of chemical modifications. researchgate.net For instance, γ-lactams are precursors for γ-aminobutyric acids (GABA), which are inhibitory neurotransmitters. acs.org The synthesis of decorated monocyclic β-lactams is a challenging yet important area of research due to the high reactivity of their strained ring structure. mdpi.com

Structural Classification of Piperidinones and Analogues

Piperidinones are classified as six-membered lactams. ontosight.ai They are derivatives of piperidine, a saturated six-membered ring containing one nitrogen atom. phytobank.ca The position of the carbonyl group within the piperidine ring gives rise to different isomers, such as 2-piperidinone, 3-piperidinone, and 4-piperidinone. Further substitution on the ring or the nitrogen atom leads to a wide variety of piperidinone analogues. For example, 6,6-dimethylpiperidine-2,4-dione (B1337973) is a derivative with two carbonyl groups and two methyl groups at the 6-position. cymitquimica.com The stereochemistry of substituents also plays a crucial role, as seen in the case of 2,6-dimethylpiperidines, which exist as three stereoisomers: an achiral (R,S)-isomer and a chiral (R,R)/(S,S) enantiomeric pair. phytobank.cachemeurope.com

Research Landscape of 6,6-Dimethylpiperidin-2-one

The research landscape for this compound is primarily focused on its synthesis and its role as a chemical intermediate. While specific research directly on this compound is not as extensive as for other piperidinone derivatives, its structural features suggest potential applications in various areas of organic synthesis and materials science. The presence of the gem-dimethyl group at the 6-position influences its reactivity and conformational properties, making it an interesting target for further investigation.

属性

IUPAC Name |

6,6-dimethylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-7(2)5-3-4-6(9)8-7/h3-5H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGUEHFXILQWQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(=O)N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139524-56-4 | |

| Record name | 6,6-dimethylpiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization of 6,6 Dimethylpiperidin 2 One

Retrosynthetic Analysis and Key Starting Materials

A common strategy for the synthesis of lactams is the cyclization through amide bond formation between a carboxylate group and an amine or an amine precursor. researchgate.net For 6,6-Dimethylpiperidin-2-one, a logical retrosynthetic approach would involve the cyclization of a 5-amino-5,5-dimethylpentanoic acid derivative. Key starting materials for such a synthesis could include molecules that can be readily converted to this amino acid.

Classical and Modern Synthetic Methodologies

The synthesis of piperidinones can be achieved through methods such as the reduction of appropriately substituted piperidine (B6355638) derivatives. ontosight.ai For instance, 2,6-dimethylpiperidines are prepared by the reduction of 2,6-dimethylpyridine (B142122) (2,6-lutidine). phytobank.cachemeurope.com While not a direct synthesis of the lactam, this highlights a common route to the piperidine core structure. The synthesis of N-phenethyl-4-piperidinone from 4-piperidinone and phenethyl bromide using phase transfer catalysts provides an example of N-functionalization, a common strategy in piperidinone chemistry. wikipedia.org

Spectroscopic and Crystallographic Analysis

The characterization of this compound would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the connectivity of the atoms and the presence of the dimethyl and methylene (B1212753) groups.

Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic strong absorption band for the amide carbonyl group.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and confirm the elemental composition.

X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography would provide definitive information about the three-dimensional structure, including bond lengths, bond angles, and the conformation of the six-membered ring.

Chemical Transformations and Reactivity of 6,6 Dimethylpiperidin 2 One

Ring-Opening Reactions

The lactam ring of 6,6-dimethylpiperidin-2-one can be opened under certain conditions, most notably through polymerization reactions. Anionic ring-opening polymerization (AROP) is a primary method for converting lactams into polyamides. nih.govmdpi.com This process is typically initiated by a strong, non-nucleophilic base and may involve a lactam-derived imide co-initiator. nih.gov While the polymerization of unsubstituted lactams like ε-caprolactam to form Nylon 6 is a well-established industrial process, the presence of the gem-dimethyl group at the 6-position of this compound can influence the polymerization kinetics and the properties of the resulting polyamide. mdpi.com The ring strain of the lactam is a significant driving force for polymerization. mdpi.com Enzyme-catalyzed ring-opening polymerization (eROP) presents a more environmentally friendly alternative, often utilizing lipases like Novozym 435. nih.gov

Hydrolysis of the lactam ring can also occur, typically under acidic conditions, to yield the corresponding amino acid, 4-(2-aminophenyl)-1,4-dimethylpiperidine-2-carboxylic acid. rsc.org

Derivatization at the Nitrogen Atom

The nitrogen atom of the lactam is a key site for functionalization, allowing for the introduction of various substituents.

N-Alkylation: The nitrogen can be alkylated using alkyl halides. For instance, reaction with methyl iodide leads to the N-methylated product. rsc.org More broadly, N-alkylation can be achieved with reagents like 1,4-dibromobutane. nih.gov Modern methods also allow for the direct N-alkylation of related α-amino acid esters and amides using alcohols in the presence of a ruthenium catalyst, a process that is atom-economical and stereochemistry-retentive. d-nb.info

N-Acylation: The nitrogen can also be acylated to introduce an acyl group. researchgate.net This transformation is significant in modifying the electronic and steric properties of the lactam. The conformational preferences of N-acyl piperidin-4-ones have been studied, revealing a preference for a distorted boat conformation. researchgate.net Catalytic kinetic resolution of disubstituted piperidines can be achieved through enantioselective acylation, highlighting the importance of stereochemistry in these reactions. nih.gov

Reactions at the Carbonyl Group

The carbonyl group in this compound is an electrophilic center and can undergo nucleophilic addition reactions. savemyexams.comksu.edu.sa The polarization of the C=O bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes it susceptible to attack by nucleophiles. savemyexams.com

Common reactions include the addition of organometallic reagents like Grignard reagents and organolithium compounds. libretexts.org The addition of hydrogen cyanide (HCN) to form cyanohydrins is another important transformation, often requiring a basic catalyst. libretexts.org

Alkylation and Arylation Reactions on the Piperidinone Ring

Alkylation can occur at the α-carbon to the carbonyl group. The formation of an enolate under basic conditions allows for the introduction of alkyl or aryl groups. For example, treatment with lithium hexamethyldisilazide (LiHMDS) followed by an alkylating agent like allyl bromide results in α-alkylation. nih.gov The stereoselectivity of these reactions is a key consideration, with facial selectivity often observed. nih.gov Asymmetric α-alkylation of related cyclic ketones has been achieved using various catalytic systems, including chiral phase-transfer catalysts and organocatalysts. nih.gov

Friedel-Crafts-type alkylations can also be employed, for instance, using alcohols as alkylating agents in the presence of a suitable catalyst. beilstein-journals.org

Reduction Reactions of the Lactam Moiety

The lactam functionality can be reduced to the corresponding cyclic amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation, converting the amide group to an amine. ic.ac.ukbyjus.commasterorganicchemistry.comlibretexts.orgyoutube.com The reaction is typically carried out in an anhydrous, non-protic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com Reduction of this compound with LiAlH₄ yields 2,6-dimethylpiperidine. icp.ac.ru The efficiency of the reduction can sometimes be improved by using a combination of LiAlH₄ and aluminum chloride. sci-hub.se

It is important to note that while LiAlH₄ is strong enough to reduce lactams, other reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not. libretexts.org

Participation in Multi-component Reactions

Multi-component reactions (MCRs) are efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. rsc.org this compound and its derivatives can potentially participate in such reactions.

Ugi Reaction: The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.org While direct participation of the lactam itself is less common, derivatives of the piperidine (B6355638) ring system can be synthesized or utilized in Ugi-type reactions. rsc.orgmdpi.combeilstein-journals.org

Passerini Reaction: The Passerini reaction is a three-component reaction between a ketone or aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgnih.govresearchgate.net Similar to the Ugi reaction, the piperidinone scaffold can be incorporated into molecules synthesized via the Passerini reaction. vu.nlensta-paris.fr

Potential as a Catalyst or Ligand in Organic Transformations

Derivatives of this compound, specifically the corresponding amine 2,6-dimethylpiperidine, can be used as a ligand in catalysis. For instance, it has been used in binary catalyst systems for the ring-opening polymerization of lactones. researchgate.net The steric bulk of the gem-dimethyl groups can influence the stereochemical outcome of catalytic reactions. Chiral versions of such piperidines are valuable in asymmetric catalysis.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For 6,6-dimethylpiperidin-2-one, both proton (¹H) and carbon-¹³ (¹³C) NMR, along with two-dimensional techniques, are employed for a comprehensive analysis.

Proton (¹H) NMR Chemical Shift Analysis

In the ¹H NMR spectrum of this compound, the chemical shifts of the protons are influenced by their proximity to the carbonyl group and the nitrogen atom of the lactam ring, as well as the gem-dimethyl group at the C6 position. The protons on the carbon atoms adjacent to the carbonyl group (C3) and the nitrogen atom (C5) are expected to show distinct signals. The gem-dimethyl protons at C6 would appear as a singlet, integrating to six protons. The protons on the C4 methylene (B1212753) group would likely appear as a multiplet due to coupling with the neighboring C3 and C5 protons.

| Proton | Predicted Chemical Shift (ppm) |

| H3 | ~2.2-2.4 |

| H4 | ~1.7-1.9 |

| H5 | ~3.1-3.3 |

| CH₃ (at C6) | ~1.2-1.3 |

| NH | ~7.5-8.0 (broad) |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Carbon (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon (C2) is characteristically downfield due to the deshielding effect of the double-bonded oxygen. The carbon atom bearing the gem-dimethyl group (C6) will also have a distinct chemical shift. The remaining methylene carbons (C3, C4, and C5) will appear at different positions based on their electronic environment.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (C=O) | ~172-175 |

| C3 | ~30-35 |

| C4 | ~18-22 |

| C5 | ~40-45 |

| C6 | ~50-55 |

| CH₃ (at C6) | ~25-30 |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on C3 and C4, and between the protons on C4 and C5, confirming the sequence of methylene groups in the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. researchgate.net It would allow for the direct assignment of each carbon signal to its attached proton(s). For example, the carbon signal for C3 would show a cross-peak with the proton signal for H3.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to specific vibrational modes of the molecule.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200-3400 (broad) |

| C-H (alkane) | Stretching | 2850-2960 |

| C=O (amide I) | Stretching | 1640-1680 |

| N-H | Bending (amide II) | 1520-1570 |

| CH₂ | Bending (scissoring) | ~1465 |

| C-N | Stretching | 1200-1350 |

The most prominent peak in the FT-IR spectrum is the strong absorption due to the carbonyl (C=O) stretching vibration of the lactam ring, typically appearing in the region of 1640-1680 cm⁻¹. The N-H stretching vibration appears as a broad band in the region of 3200-3400 cm⁻¹, characteristic of a secondary amide. The spectrum also shows C-H stretching vibrations from the methylene and methyl groups.

Raman Spectroscopy (FT-Raman)

Raman spectroscopy provides complementary information to FT-IR. While strong in the IR spectrum, the C=O stretching vibration in the Raman spectrum is often weaker. Conversely, non-polar bonds, such as C-C and C-H bonds, tend to give stronger signals in the Raman spectrum.

| Functional Group | Vibrational Mode | Typical Raman Shift (cm⁻¹) |

| C-H (alkane) | Stretching | 2850-2960 |

| C=O (amide I) | Stretching | 1640-1680 |

| CH₂ | Bending (twist and wag) | 1200-1400 |

| Ring vibrations | 800-1200 |

The Raman spectrum would show prominent peaks for the C-H stretching and bending modes. The symmetric vibrations of the piperidine (B6355638) ring would also be observable. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is employed to confirm its molecular weight and to gain structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound (C7H13NO) is 127 Daltons. In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak ([M]+•) at m/z = 127.

The fragmentation of this compound is dictated by its cyclic amide (lactam) structure. Common fragmentation pathways include the loss of small, stable molecules and cleavage adjacent to the carbonyl group or the nitrogen atom. A key fragmentation is often the alpha-cleavage, leading to the loss of a methyl group ([M-15]+) to form a resonance-stabilized acylium ion.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment |

|---|---|---|

| 127 | Molecular Ion [M]+• | [C7H13NO]+• |

| 112 | [M - CH3]+ | [C6H10NO]+ |

| 99 | [M - CO]+• | [C6H13N]+• |

| 84 | [M - C2H3O]+ or [M - CH3 - CO]+ | [C5H10N]+ |

Note: This table represents predicted fragmentation patterns based on chemical principles. Actual spectra may vary based on ionization method and energy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy (typically to within 5 ppm). This technique differentiates between compounds that have the same nominal mass but different chemical formulas. For this compound, HRMS would be used to confirm its elemental composition of C7H13NO. The theoretical exact mass is calculated using the masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen.

Calculated Exact Mass:

Formula: C7H13NO

Theoretical Monoisotopic Mass: 127.099714 u

An experimental HRMS measurement yielding a value extremely close to this theoretical mass would provide strong evidence for the presence and identity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. This hyphenated technique is ideal for analyzing volatile compounds like this compound, allowing for both its separation from a mixture and its structural identification.

In a GC-MS analysis, the compound is first vaporized and passed through a capillary column (e.g., a nonpolar DB-5ms or a polar Wax column). The time it takes for the compound to travel through the column to the detector is known as its retention time, which is a characteristic property under specific chromatographic conditions. Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized and fragmented, generating a mass spectrum that serves as a molecular fingerprint for identification. This technique is invaluable for detecting this compound in reaction mixtures or for assessing its purity.

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are indispensable for both the purification of this compound and the analytical assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of moderately polar, non-volatile compounds. For this compound, reversed-phase HPLC is a commonly employed method. In this mode, the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase (typically C18) and a polar mobile phase. Patent literature describing the use of derivatives of this compound often utilizes preparative HPLC for purification google.com. A typical analytical method would involve a C18 column with a gradient elution system.

Table 2: Typical HPLC Conditions for Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: Water (often with 0.1% Formic Acid or Acetic Acid) B: Acetonitrile or Methanol |

| Elution | Gradient, e.g., starting with 10% B, increasing to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-220 nm (due to the amide chromophore) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

The retention time of this compound under these conditions would be a key identifier, and the peak area would be proportional to its concentration.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used to monitor reaction progress, identify compounds in a mixture, and determine appropriate solvent systems for column chromatography. For this compound, a silica (B1680970) gel plate serves as the stationary phase. The plate is developed in a chamber containing a suitable mobile phase, typically a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).

The position of the compound is reported by its Retention Factor (Rf) value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Visualization can be achieved using UV light (if the compound is UV active or the plate contains a fluorescent indicator) or by staining with a developing agent like potassium permanganate (B83412), which reacts with the amide group.

Table 3: TLC System Components

| Component | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 on an aluminum or glass plate |

| Mobile Phase | A mixture of Ethyl Acetate and Petroleum Ether (e.g., 1:1 ratio) ucl.ac.uk |

| Visualization | UV light (254 nm) or staining with alkaline potassium permanganate solution ucl.ac.uk |

X-ray Diffraction (XRD) Crystallography for Solid-State Structure

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a crystalline solid. If this compound can be grown as a suitable single crystal, XRD analysis would provide precise measurements of bond lengths, bond angles, and torsional angles. This data confirms the molecular connectivity and reveals the conformation of the six-membered ring in the solid state.

Furthermore, XRD analysis elucidates the packing of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonds involving the amide N-H proton and the carbonyl oxygen. This information is fundamental to understanding the physical properties of the solid material. While the specific crystal structure of this compound is not widely reported in public databases, the technique remains the gold standard for its unequivocal structural proof in the solid phase.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Extensive searches of scientific literature and chemical databases did not yield specific experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for the compound this compound. While UV-Vis spectroscopy is a common technique for studying compounds containing chromophores, it appears that the detailed electronic absorption characteristics of this compound have not been reported in the available literature.

The fundamental structure of this compound, a saturated δ-lactam, lacks significant conjugation or chromophoric groups that would typically lead to strong absorptions in the standard UV-Vis range (200-800 nm). The primary electronic transition expected for a simple amide is a weak n → π* transition associated with the lone pair of electrons on the nitrogen and oxygen atoms of the amide group. This transition is often observed in the region of 200-220 nm. However, without experimental data, the exact absorption maximum (λmax) and the molar absorptivity (ε) for this compound remain undetermined.

For context, studies on similar saturated lactam structures generally report weak UV absorption maxima at low wavelengths. The position and intensity of these absorptions can be influenced by the solvent polarity and the presence of substituents on the lactam ring.

Given the absence of specific research findings, a data table for the UV-Vis spectroscopic properties of this compound cannot be generated at this time. Further experimental investigation would be required to elucidate the precise UV-Vis absorption characteristics of this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the molecular properties of organic compounds.

Geometry Optimization and Conformational Analysis

A critical first step in computational analysis is determining the most stable three-dimensional structure of the molecule. For this compound, this would involve geometry optimization to find the lowest energy conformation. The piperidinone ring can adopt several conformations, such as chair, boat, and twist-boat forms. DFT calculations would identify the most stable conformer by comparing their relative energies. The presence of the gem-dimethyl group at the C6 position significantly influences the ring's conformational preference, and these calculations would precisely define bond lengths, bond angles, and dihedral angles for the optimized structure.

Vibrational Frequency Calculations

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=O stretching, or ring deformation. Comparing the theoretical spectrum with experimental data, if available, serves to validate the accuracy of the computational method and the determined structure. For this compound, this analysis would provide characteristic frequencies for the lactam ring and the dimethyl substituents.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap)

The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. ucl.ac.uk A smaller gap suggests higher reactivity. For this compound, this analysis would reveal the distribution of electron density and identify the most probable sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Electronic Properties of this compound (Note: The following data is illustrative for methodology and not based on published results for this specific compound.)

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 8.0 eV |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides further insight into the electronic structure by translating the complex wavefunction into the familiar language of Lewis structures, including localized bonds, lone pairs, and delocalization effects. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. This analysis would detail the hybridization of atoms in this compound and reveal hyperconjugative interactions that contribute to its stability, such as interactions between the nitrogen lone pair and adjacent anti-bonding orbitals.

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for certain properties. An ab initio study of this compound would provide a benchmark for the results obtained from DFT methods, ensuring a high level of theoretical accuracy for its structural and electronic properties.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is primarily used to understand the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme.

For this compound, a hypothetical docking study would involve selecting a relevant biological target. The simulation would then calculate the most likely binding pose of the compound within the target's active site. The results would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. This analysis would focus on the principles of binding, elucidating which parts of the this compound structure are crucial for interaction and the nature of the binding mode.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Quantum Chemical Topology Analysis (e.g., AIM, NCI-RDG)

Quantum Chemical Topology (QCT) analysis provides a framework for understanding chemical structures and bonding based on the topological features of a scalar field, most commonly the electron density. Methodologies like the Quantum Theory of Atoms in Molecules (AIM) and Non-Covalent Interactions (NCI) with Reduced Density Gradient (RDG) are powerful tools within this framework.

Atoms in Molecules (AIM) Analysis

Non-Covalent Interaction-Reduced Density Gradient (NCI-RDG) Analysis

The NCI-RDG method is particularly adept at identifying and visualizing weak non-covalent interactions. acs.orgwikipedia.org It is based on the relationship between the electron density and the reduced density gradient. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, various types of interactions can be distinguished. scielo.org.mx These interactions are then typically visualized as surfaces in 3D space, color-coded to indicate their nature: strong attractive interactions (like hydrogen bonds) are usually shown in blue, weak van der Waals interactions in green, and repulsive steric clashes in red. acs.org

For this compound, an NCI-RDG analysis would be expected to reveal:

A strong hydrogen bonding interaction associated with the N-H group, particularly in dimers or clusters of the molecule.

Van der Waals interactions involving the methyl groups and the carbon backbone of the piperidine ring.

Potential steric repulsion arising from the gem-dimethyl groups at the C6 position, which could influence the conformation of the piperidine ring.

Despite the utility of this method, to date, no specific NCI-RDG analysis of this compound has been published in scientific literature.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers robust methods for predicting various spectroscopic parameters, which can be compared with experimental data to confirm molecular structures and understand their electronic properties. Density Functional Theory (DFT) is a commonly employed method for these predictions. uni.lu

For this compound, computational methods can predict a range of spectroscopic data. While comprehensive, peer-reviewed computational studies providing detailed tables of these parameters for this specific molecule are scarce, some predicted data is available in public databases.

Predicted Collision Cross Section Data

The collision cross section (CCS) is a measure of the effective area of an ion in the gas phase and can be predicted computationally. This data is particularly useful in ion mobility-mass spectrometry. The table below presents predicted CCS values for various adducts of this compound.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 128.10700 | 126.6 |

| [M+Na]⁺ | 150.08894 | 133.5 |

| [M-H]⁻ | 126.09244 | 127.4 |

| [M+NH₄]⁺ | 145.13354 | 148.8 |

| [M+K]⁺ | 166.06288 | 132.1 |

| [M+H-H₂O]⁺ | 110.09698 | 121.8 |

| [M+HCOO]⁻ | 172.09792 | 145.1 |

| [M+CH₃COO]⁻ | 186.11357 | 168.1 |

| [M+Na-2H]⁻ | 148.07439 | 132.9 |

| [M]⁺ | 127.09917 | 121.6 |

| [M]⁻ | 127.10027 | 121.6 |

Table generated from data available in the PubChem database.

A detailed computational study would typically involve optimizing the geometry of this compound using a selected level of theory (e.g., B3LYP functional with a 6-31G* basis set or higher) and then calculating vibrational frequencies (for IR and Raman spectra), NMR chemical shifts (¹H and ¹³C), and electronic transitions (for UV-Vis spectra). Such a study would provide a theoretical benchmark for experimental spectroscopic analysis of this compound. However, a dedicated publication with this level of detail for this compound is not currently available.

Conclusion

Stereoselective Synthesis of Piperidinone Derivatives

The controlled, three-dimensional arrangement of atoms in piperidinone rings is a critical aspect of modern synthetic chemistry, as the biological activity of these compounds is often dictated by their stereochemistry. Methodologies that allow for the selective formation of a single stereoisomer are therefore of high value.

Asymmetric Synthetic Routes

Asymmetric synthesis refers to the chemical reactions that preferentially produce one of two or more stereoisomers. In the context of piperidinone synthesis, this often involves the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the reacting molecule to direct the stereochemical course of a reaction.

Another powerful strategy is the use of asymmetric catalysis. Nickel-catalyzed enantioselective reductive cross-coupling has been developed to create enantioenriched 3-substituted piperidin-2-ones. acs.org This method couples 3-chloro-1-pivaloylpiperidin-2-one with various aryl iodides using a chiral ligand, achieving excellent enantioselectivity for a broad range of substrates. acs.org Similarly, palladium-catalyzed reactions, such as the decarboxylative allylic alkylation of racemic piperazin-2-ones, can generate products with a C3-quaternary stereocenter in high enantioselectivity. nih.gov

The imino Diels-Alder reaction represents a classic and effective method for constructing the piperidine (B6355638) ring with stereocontrol. acs.org By reacting electron-rich dienes with imines in the presence of a Lewis acid catalyst like zinc chloride, substituted 4-piperidones can be synthesized with high stereoselectivity. acs.org The stereochemical outcome of this cyclization can be influenced by the nature of the substituent on the imine nitrogen. acs.org

Table 1: Comparison of Asymmetric Alkylation Strategies for 3-Methylpiperidin-2-one Synthesis researchgate.net

| Condition | Base | Diastereomeric Ratio | Overall Yield |

|---|---|---|---|

| Unprotected Hydroxyl | 2.5 eq. s-BuLi | Single Isomer | 91% |

| TBDMS-Protected Hydroxyl | 1.5 eq. s-BuLi | 1 : 2.5 | 90% |

Control of Diastereoselectivity in Methyl Group Introduction

The introduction of methyl groups with specific stereochemistry is fundamental to synthesizing molecules like this compound and its analogs. Diastereoselectivity, the preferential formation of one diastereomer over another, can be controlled through various synthetic strategies.

In the synthesis of highly substituted cyclohexanones, which share structural motifs with piperidinones, a cascade inter–intramolecular double Michael addition strategy has been shown to proceed with complete diastereoselectivity in many cases. beilstein-journals.org This highlights how controlling reaction cascades can lead to a single, complex diastereomer.

For piperidine rings themselves, the stereoselective synthesis of trans-2,6-dialkylpiperidines has been achieved through intramolecular amidomercuriation. psu.edu More stereoselective routes involve the cycloaddition of alkenes to 2-alkyl-2,3,4,5-tetrahydropyridine oxides followed by reductive cleavage. psu.edu The reduction of 2,6-dimethylpyridine (B142122) (2,6-lutidine) is a common method for preparing 2,6-dimethylpiperidine, with the achiral (R,S) or meso isomer, which has equatorial methyl groups in its preferred chair conformation, being the predominant product. wikipedia.org

A palladium-catalyzed intramolecular Mizoroki-Heck annulation has been used to create N-methylspiroindolines with high diastereoselectivity (>98%). diva-portal.orgnih.gov This reaction's high fidelity in creating a specific diastereomer is rationalized by the tendency of the process to proceed through an exo cyclization pathway. nih.gov

Table 2: Examples of Diastereoselective Reactions in Heterocycle Synthesis

| Reaction Type | Substrates | Product Type | Diastereoselectivity | Reference |

|---|---|---|---|---|

| Mizoroki-Heck Annulation | Cyclopentenyl-tethered 2-bromo-N-methylanilines | N-Methylspiroindolines | >98% | diva-portal.orgnih.gov |

| Double Michael Addition | Curcumins and Arylidenemalonates | Functionalized Cyclohexanones | Complete in most cases | beilstein-journals.org |

| Alkylation with Chiral Auxiliary | 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one | 3-Methyl-substituted piperidinone | Single Isomer | researchgate.net |

Green Chemistry Approaches in Piperidinone Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The pharmaceutical industry, a major producer of chemical waste, is increasingly adopting these principles. nih.gov Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents. nih.govresearchgate.net

DESs are mixtures of two or more compounds, typically a hydrogen bond acceptor (HBA) like choline (B1196258) chloride and a hydrogen bond donor (HBD) like urea, which have a significantly lower melting point than their individual components. nih.govresearchgate.net They are often biodegradable, non-toxic, have low volatility, and are easy to prepare, making them attractive alternatives to traditional volatile organic solvents. researchgate.netresearchgate.net

Table 3: Common Components of Deep Eutectic Solvents (DESs) nih.govresearchgate.net

| Component Type | Example | Role |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Choline Chloride | Forms the basis of many common DESs. |

| Hydrogen Bond Donor (HBD) | Urea | Interacts with the HBA to form the eutectic mixture. |

| Hydrogen Bond Donor (HBD) | Glycerol | A natural and biodegradable HBD. |

| Hydrogen Bond Donor (HBD) | Ethylene Glycol | Another common HBD used in DES formulations. |

Applications As a Synthetic Intermediate and Building Block in Advanced Chemistry

Precursor in the Synthesis of Complex Heterocyclic Compounds

The development of efficient methods for synthesizing substituted piperidines is a significant focus in modern organic chemistry. nih.gov Piperidones are key intermediates that serve as precursors to the broader piperidine (B6355638) ring system, which is a structural motif in many alkaloids and drug candidates. researchgate.net The carbonyl group and the lactam functionality within 6,6-Dimethylpiperidin-2-one offer reactive sites for a variety of chemical transformations. These transformations can include reduction of the amide, ring-opening reactions, or functionalization at the alpha-carbon to the carbonyl group, leading to the formation of diverse and complex heterocyclic systems. While the broader class of piperidones is widely used, the specific gem-dimethyl substitution pattern in this compound influences the reactivity and conformational stability of the resulting molecules, making it a specialized building block for targeted synthesis.

Scaffold for Novel Molecular Architectures

The piperidine structure is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov Piperidone derivatives are instrumental in building these scaffolds. researchgate.net They serve as versatile starting points for creating libraries of compounds for drug discovery, with applications targeting conditions like Alzheimer's disease through the inhibition of β-amyloid aggregation and neuroinflammation. nih.gov The 6,6-dimethyl substitution provides a fixed stereochemical element that can be used to control the three-dimensional shape of the final molecule, which is crucial for its interaction with biological targets. This makes this compound a valuable scaffold for designing novel molecular architectures with specific therapeutic functions. nih.govepo.org

Role in the Development of Specialty Chemicals

Beyond pharmaceuticals, piperidine derivatives are integral to the synthesis of various specialty chemicals, including agrochemicals and materials additives. tuodaindus.com The structural features of this compound can be exploited to develop chemicals with tailored properties. For instance, derivatives can be synthesized to function as fungicides, where the piperidine moiety contributes to the compound's biological activity and stability. tuodaindus.com The gem-dimethyl group can enhance properties such as thermal stability or solubility in specific media, making derivatives of this compound useful in applications like lubricant additives or corrosion-resistant coatings. tuodaindus.com

Utilization in Catalyst and Ligand Design

Heterocyclic compounds, particularly those containing nitrogen, are fundamental in the design of ligands for transition metal catalysis. durham.ac.uk Ligands play a crucial role by modulating the electronic and steric properties of the metal center, which in turn controls the catalytic activity and selectivity of a reaction. nih.gov Derivatives of this compound can be envisioned as chiral ligands for asymmetric catalysis. The rigid piperidone ring and the defined stereochemistry from the gem-dimethyl group can create a specific chiral environment around a metal center. This is critical for enantioselective transformations, which are essential in the synthesis of chiral drugs and fine chemicals. While bipyridine-based ligands are more common, the principles of ligand design can be applied to piperidone-based structures to develop novel catalysts for a range of organic transformations. rsc.orgnih.gov

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Selectivity

The primary and most established method for synthesizing 6,6-Dimethylpiperidin-2-one is the Beckmann rearrangement of 2,2-dimethylcyclopentanone (B1329810) oxime. wikipedia.orgwikipedia.org This reaction transforms a cyclic ketoxime into a corresponding lactam. wikipedia.org The classical Beckmann rearrangement often requires harsh conditions, such as strong acids (sulfuric acid, polyphosphoric acid), which can lead to side reactions and limit the substrate scope, especially for sensitive molecules. wikipedia.orgaudreyli.com

Emerging research is focused on developing milder and more selective catalytic systems to improve reaction efficiency, yield, and environmental footprint. The goal is to move away from stoichiometric strong acids towards catalytic approaches. One promising direction is the use of solid acid catalysts, such as zeolites, which have been shown to effectively catalyze the Beckmann rearrangement of cyclopentanone (B42830) oxime to 2-piperidone. rsc.org These catalysts offer advantages like easier product separation and catalyst recyclability. Another area of innovation involves the use of novel reagents that operate under very mild conditions. For instance, the complex formed by 2,4,6-trichloro nih.govmdpi.commasterorganicchemistry.comtriazine (cyanuric chloride) and dimethylformamide (DMF) has been used for the quantitative conversion of ketoximes to amides at room temperature, presenting a powerful alternative to traditional methods. audreyli.com

Future work will likely concentrate on optimizing these catalytic systems for substituted substrates like 2,2-dimethylcyclopentanone oxime and exploring flow chemistry setups to enhance safety and scalability.

| Catalytic System/Reagent | Typical Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Conventional Strong Acids (e.g., H₂SO₄, PPA) | High temperatures | Well-established, powerful method | wikipedia.org |

| Decationated Y Zeolite | Flow system, gas phase | Catalytic, recyclable, improved selectivity | rsc.org |

| 2,4,6-Trichloro nih.govmdpi.commasterorganicchemistry.comtriazine (TCT) in DMF | Room temperature | Very mild conditions, high yields, avoids strong acids | audreyli.com |

Exploration of New Chemical Transformations

While the synthesis of this compound is a key research area, its potential as a building block in further chemical transformations is a burgeoning field. The most significant of these is anionic ring-opening polymerization (AROP). Lactams are well-known monomers for the synthesis of polyamides; for instance, ε-caprolactam is the monomer for Nylon 6, and δ-valerolactam can be polymerized to Nylon 5. wikipedia.orgwikipedia.org AROP of this compound is expected to yield a substituted polyamide, "Nylon 5,5-dimethyl."

The presence of the gem-dimethyl groups on the polymer backbone is predicted to significantly alter the material's properties compared to standard Nylon 5. These bulky groups would likely disrupt the intermolecular hydrogen bonding between polyamide chains, leading to:

Reduced Crystallinity: Lowering the degree of order in the polymer matrix.

Lower Melting Point: Making the polymer easier to process.

Increased Solubility: Enhancing its solubility in a wider range of organic solvents.

These modified properties could make the resulting polyamide suitable for specialized applications where processability and solubility are more critical than high tensile strength. nih.gov

Beyond polymerization, other chemical transformations are being explored. These include:

N-Functionalization: The nitrogen atom of the lactam can be alkylated or acylated to introduce various functional groups, creating a library of derivatives for biological screening or material science applications.

Reduction: The amide group can be reduced to form the corresponding cyclic amine, 2,2-dimethylpiperidine, a useful chiral building block and ligand in organic synthesis. wikipedia.org

Alpha-Carbon Chemistry: The carbons adjacent to the carbonyl group can potentially be functionalized, although this is often challenging in lactams.

| Transformation | Reagents/Conditions | Potential Product | Application |

|---|---|---|---|

| Anionic Ring-Opening Polymerization (AROP) | Strong base (e.g., NaH), N-acyl-lactam initiator | Poly(6,6-dimethyl-piperidin-2-one) | Specialty polyamides with modified properties |

| N-Alkylation | Base (e.g., NaH), Alkyl halide (R-X) | 1-Alkyl-6,6-dimethylpiperidin-2-one | Chemical intermediates, biologically active molecules |

| Reduction | Strong reducing agent (e.g., LiAlH₄) | 6,6-Dimethylpiperidine | Ligands, organic synthesis building blocks |

Advanced Computational Modeling for Reaction Prediction and Mechanism Elucidation

Computational chemistry is becoming an indispensable tool for accelerating research into molecules like this compound. Theoretical calculations can provide deep insights into molecular structure, stability, and reactivity, guiding experimental work.

Reaction Mechanism Elucidation: Computational studies have been instrumental in clarifying the mechanism of the Beckmann rearrangement. wikipedia.org For the synthesis of this compound, modeling can establish the transition state structures and activation energies, explaining the regioselectivity of the rearrangement and helping to optimize reaction conditions for higher yields.

Polymer Property Prediction: In the context of materials science, computational modeling can predict the properties of polymers derived from this compound. cast-amsterdam.orgresearchgate.net Molecular dynamics simulations can model the behavior of polyamide chains, predicting macroscopic properties like glass transition temperature, modulus, and solubility based on the chain interactions and packing, which are influenced by the gem-dimethyl groups. cast-amsterdam.org

| Computational Method | Area of Application | Predicted Properties/Insights | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Conformational Analysis | Stable conformers, bond lengths, angles, vibrational frequencies | nih.govacs.org |

| Transition State Theory Calculations | Reaction Mechanism | Activation energies, reaction pathways (e.g., for Beckmann rearrangement) | wikipedia.org |

| Molecular Dynamics (MD) | Polymer Simulation | Glass transition temperature, density, solubility parameters, chain packing | researchgate.net |

Integration into Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry, which focuses on non-covalent interactions, is a field where this compound holds considerable, albeit largely unexplored, potential. nih.govfiveable.me The key to this potential lies in the lactam functional group, which features both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). ethernet.edu.et

Hydrogen-Bonded Assemblies: This dual functionality makes the molecule an excellent building block, or "synthon," for constructing ordered supramolecular assemblies. tue.nl Like other piperidone derivatives, it could self-assemble through N-H···O=C hydrogen bonds to form predictable patterns such as one-dimensional chains or two-dimensional sheets. nih.govmdpi.com The bulky gem-dimethyl group would play a crucial role in this process, sterically influencing the packing arrangement and potentially directing the formation of specific, well-defined architectures.

Host-Guest Chemistry: The molecule could also participate in host-guest systems. nih.gov While likely too small to act as a host for most molecules, it could serve as an ideal guest for larger macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils. nih.govthno.org The formation of such host-guest complexes is driven by factors like size, shape, and intermolecular forces. fiveable.me Encapsulation within a host cavity could modify the physicochemical properties of this compound, such as its solubility, stability, and reactivity, opening avenues for applications in controlled release or catalysis.

| Supramolecular Role | Key Molecular Features | Potential Outcome | Reference |

|---|---|---|---|

| Building Block (Synthon) | N-H hydrogen bond donor, C=O hydrogen bond acceptor | Formation of predictable 1D or 2D hydrogen-bonded networks | ethernet.edu.etmdpi.com |

| Guest Molecule | Appropriate size and shape, potential for hydrophobic/van der Waals interactions | Encapsulation within a larger host macrocycle to form a stable complex | nih.govthno.org |

常见问题

Q. Common Pitfalls :

- Incomplete purification leading to byproduct contamination.

- Overlooking solvent effects on reaction kinetics .

Basic: How can researchers characterize the physicochemical properties of this compound, and what instrumentation is essential?

Methodological Answer :

Critical properties include solubility, melting point, and stability. Recommended approaches:

- Solubility : Use a tiered solvent system (polar to nonpolar) with gravimetric analysis.

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

- Spectroscopic Analysis : Assign peaks rigorously (e.g., NMR coupling constants for stereochemical confirmation) .

Q. Data Validation :

- Cross-reference results with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Advanced: How should researchers design experiments to resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer :

Contradictions often arise from variability in assay conditions or compound purity. Strategies include:

- Standardized Assays : Replicate studies under controlled conditions (e.g., cell lines, incubation times) .

- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., solvent used in bioassays) .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs to isolate critical functional groups .

Q. Example Workflow :

Validate compound purity via HPLC.

Test activity across multiple models (in vitro, in vivo).

Compare dose-response curves with published data .

Advanced: What computational methods are most effective for predicting the reactivity of this compound in novel reactions?

Q. Methodological Answer :

Q. Data Interpretation :

- Highlight discrepancies between theoretical and experimental outcomes, exploring factors like solvent polarity or steric effects .

Advanced: How can researchers address discrepancies in spectroscopic data for this compound across different studies?

Q. Methodological Answer :

- Parameter Harmonization : Ensure consistent NMR acquisition parameters (e.g., solvent, temperature) .

- Reference Standards : Use internal standards (e.g., TMS) and cross-validate with independent techniques (e.g., X-ray crystallography) .

- Collaborative Validation : Share raw data via open-access platforms for peer verification .

Case Study :

If -NMR peaks differ, re-examine sample preparation (e.g., deuteration efficiency) or probe instrumental calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。